Cas no 104256-57-7 ((1,3-thiazol-4-yl)methanethiol)

(1,3-thiazol-4-yl)methanethiol structure
104256-57-7 structure
商品名:(1,3-thiazol-4-yl)methanethiol
CAS番号:104256-57-7
MF:C4H5NS2
メガワット:131.2192
CID:126118
PubChem ID:39099693

(1,3-thiazol-4-yl)methanethiol 化学的及び物理的性質

名前と識別子

    • 4-Thiazolemethanethiol
    • 1,3-thiazol-4-ylmethanethiol
    • (1,3-thiazol-4-yl)methanethiol
    • Thiazol-4-ylmethanethiol
    • DTXSID60653455
    • EN300-1289509
    • 104256-57-7
    • SCHEMBL7352434
    • インチ: InChI=1S/C4H5NS2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2
    • InChIKey: SNCMPUVRAZFKCG-UHFFFAOYSA-N
    • ほほえんだ: SCC1N=CSC=1

計算された属性

  • せいみつぶんしりょう: 130.98645
  • どういたいしつりょう: 130.98634151g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 57.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 42.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • PSA: 12.89

(1,3-thiazol-4-yl)methanethiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1289509-0.1g
(1,3-thiazol-4-yl)methanethiol
104256-57-7 95%
0.1g
$376.0 2023-05-25
Enamine
EN300-1289509-0.05g
(1,3-thiazol-4-yl)methanethiol
104256-57-7 95%
0.05g
$252.0 2023-05-25
Enamine
EN300-1289509-50mg
(1,3-thiazol-4-yl)methanethiol
104256-57-7 95.0%
50mg
$252.0 2023-10-01
1PlusChem
1P007YQ1-5g
4-Thiazolemethanethiol
104256-57-7 95%
5g
$3952.00 2023-12-26
1PlusChem
1P007YQ1-100mg
4-Thiazolemethanethiol
104256-57-7 95%
100mg
$527.00 2023-12-26
1PlusChem
1P007YQ1-2.5g
4-Thiazolemethanethiol
104256-57-7 95%
2.5g
$2691.00 2023-12-26
1PlusChem
1P007YQ1-10g
4-Thiazolemethanethiol
104256-57-7 95%
10g
$5831.00 2023-12-26
Enamine
EN300-1289509-1.0g
(1,3-thiazol-4-yl)methanethiol
104256-57-7 95%
1g
$1086.0 2023-05-25
Enamine
EN300-1289509-0.5g
(1,3-thiazol-4-yl)methanethiol
104256-57-7 95%
0.5g
$847.0 2023-05-25
Enamine
EN300-1289509-0.25g
(1,3-thiazol-4-yl)methanethiol
104256-57-7 95%
0.25g
$538.0 2023-05-25

(1,3-thiazol-4-yl)methanethiol 関連文献

(1,3-thiazol-4-yl)methanethiolに関する追加情報

Research Brief on (1,3-thiazol-4-yl)methanethiol (CAS: 104256-57-7) in Chemical Biology and Pharmaceutical Applications

The compound (1,3-thiazol-4-yl)methanethiol (CAS: 104256-57-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This thiazole derivative, characterized by a thiol functional group, serves as a versatile building block in medicinal chemistry, particularly in the development of novel small-molecule inhibitors and bioactive compounds. Recent studies have explored its role in modulating enzymatic activity, targeting specific protein-protein interactions, and serving as a precursor for the synthesis of more complex pharmacophores.

One of the key areas of investigation involves the use of (1,3-thiazol-4-yl)methanethiol as a scaffold for designing covalent inhibitors. The thiol group enables the formation of disulfide bonds or Michael addition reactions with cysteine residues in target proteins, a mechanism that has been exploited in the development of irreversible inhibitors for enzymes such as proteases and kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting SARS-CoV-2 main protease (Mpro) through covalent modification of the active site cysteine, highlighting its potential in antiviral drug development.

Beyond its role in covalent inhibition, (1,3-thiazol-4-yl)methanethiol has also been investigated for its metal-chelating properties. The thiazole ring and thiol group can coordinate with transition metals such as zinc and copper, making it a candidate for metalloenzyme inhibition or as a component of metal-based therapeutics. Recent work in Bioorganic & Medicinal Chemistry Letters reported the synthesis of copper(II) complexes using this ligand, which exhibited promising activity against oxidative stress-related pathologies.

In drug discovery, the compound's utility extends to fragment-based lead generation. Its relatively small size and high ligand efficiency make it an attractive starting point for structure-activity relationship (SAR) studies. A 2024 Nature Communications paper detailed its incorporation into larger molecules targeting protein-protein interactions in cancer pathways, where it contributed to improved binding affinity and selectivity. The study emphasized the compound's role in addressing challenging targets like transcription factors and scaffolding proteins.

From a synthetic chemistry perspective, (1,3-thiazol-4-yl)methanethiol presents interesting challenges and opportunities. Recent advances in protecting group strategies for the thiol functionality have enabled more efficient incorporation into complex molecules, as described in a recent Organic Letters publication. Additionally, its reactivity in click chemistry reactions has been explored for bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Looking forward, researchers anticipate expanding the applications of (1,3-thiazol-4-yl)methanethiol in areas such as targeted protein degradation (PROTACs), where its ability to form reversible covalent bonds could be advantageous. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for oncology and infectious disease indications. As synthetic methodologies continue to evolve and our understanding of its biological interactions deepens, (1,3-thiazol-4-yl)methanethiol is poised to remain an important tool in medicinal chemistry and drug discovery efforts.

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